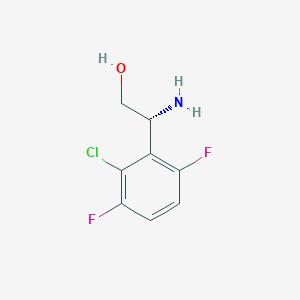
(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClF2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in the formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In the field of medicine, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be explored as a candidate for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various manufacturing processes.
作用機序
The mechanism of action of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- ®-2-Amino-2-(3,6-difluorophenyl)ethan-1-ol
- ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research and industrial applications.
特性
分子式 |
C8H8ClF2NO |
|---|---|
分子量 |
207.60 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChIキー |
DOSICJWIUSKCGF-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C(=C1F)[C@H](CO)N)Cl)F |
正規SMILES |
C1=CC(=C(C(=C1F)C(CO)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)




![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
